Technical Assessment: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Technical Assessment: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
This technical guide provides an in-depth assessment of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), a critical process impurity often encountered in the synthesis of Active Pharmaceutical Ingredients (APIs) derived from epichlorohydrin or glycerol.
Impurity Profiling & Control Strategy in API Synthesis
Executive Summary
In the development of small molecule therapeutics, the control of genotoxic impurities (GTIs) is paramount. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (herein referred to as Mixed-DCP Ether ) is a polychlorinated ether byproduct formed during the hydrochlorination of glycerol or the handling of epichlorohydrin.
Due to its structural similarity to known mutagens (e.g., bis(2-chloroethyl) ether) and its alkylating potential, this compound is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. This guide details its formation mechanism, physicochemical properties, and analytical strategies for detection and remediation.
Chemical Identity & Structural Analysis
The molecule is a "mixed" ether formed from the condensation of two isomeric dichloropropanols: 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP) .
| Property | Specification |
| IUPAC Name | 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane |
| Common Synonyms | 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Mixed Tetrachlorodipropyl Ether |
| CAS Number | 59440-90-3 |
| Molecular Formula | C₆H₁₀Cl₄O |
| Molecular Weight | 239.96 g/mol |
| Physical State | Colorless to pale yellow viscous liquid |
| Boiling Point | 102–106 °C (at 2 Torr) |
| Density | ~1.386 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, MeOH, Acetone); Insoluble in water |
Structural Alert Analysis
The molecule contains two distinct alkyl chloride moieties:
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Primary Alkyl Chlorides: Three terminal -CH₂Cl groups.
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Secondary Alkyl Chloride: One -CHCl- group on the propyl backbone.
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Toxicological Implication: These sites act as electrophiles capable of alkylating DNA bases (guanine N7 position), necessitating strict control limits (TTC-based) if Ames negative data is unavailable.
Formation Mechanism
The formation of Mixed-DCP Ether is an acid-catalyzed condensation reaction. It occurs when Epichlorohydrin (ECH) is subjected to acidic conditions (e.g., HCl quenching) or during the manufacturing of Dichloropropanol (DCP).
Pathway Logic
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Ring Opening: Epichlorohydrin reacts with HCl to form two isomers: 1,3-DCP (major) and 2,3-DCP (minor).
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Protonation: The hydroxyl group of one alcohol is protonated.
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Nucleophilic Attack: The hydroxyl oxygen of the second isomer attacks the electrophilic carbon of the protonated species, displacing water.
Diagram 1: Formation Pathway of Chlorinated Polyethers
Figure 1: Reaction network showing the genesis of Mixed-DCP Ether from Epichlorohydrin precursors.
Analytical Characterization
Detection of this impurity requires high-resolution chromatography due to the presence of structural isomers (the symmetrical ethers shown in Figure 1).
Method A: GC-MS Identification
Gas Chromatography coupled with Mass Spectrometry is the gold standard for identification.
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Column: Rtx-5MS or DB-624 (mid-polarity is preferred to separate isomers).
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Inlet Temp: 250°C.
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Fragmentation Pattern (EI, 70eV):
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Molecular Ion (M+): Weak or absent at m/z ~240.
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Base Peak: Often m/z 75 (C₂H₄Cl⁺) or m/z 79 (C₃H₅Cl⁺ loss of CH₂Cl).
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Characteristic Cluster: Look for the Cl₄ isotope pattern (M, M+2, M+4, M+6, M+8) in the molecular ion region if visible, or Cl₃ pattern in fragments (m/z 191 region, loss of CH₂Cl).
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Alpha-Cleavage: Cleavage next to the ether oxygen yields characteristic fragments of m/z 111/113 (Cl-CH₂-CH(Cl)-CH₂-O⁺).
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Method B: NMR Spectroscopy
Useful for bulk purity assessment of reference standards.
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.85 - 3.95 (m, 1H): Methine proton of the isopropyl group (-O-CH<).
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δ 3.70 - 3.80 (m, 4H): Chloromethyl protons (-CH₂Cl).
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δ 3.60 - 3.68 (m, 4H): Ether-linked methylene protons (-O-CH₂-).
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Note: The signals will be complex multiplets due to the similarity of the chemical environments.
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Toxicological Context & Control Limits
Genotoxicity Assessment
While specific Ames data for CAS 59440-90-3 is often proprietary, the structural class (polychlorinated aliphatic ethers) is highly suspect.
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ICH M7 Classification: Class 3 (Alerting structure, unrelated to the API).
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Action: Unless proven negative in an Ames test, it must be controlled to the Threshold of Toxicological Concern (TTC) .
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Lifetime Exposure Limit: 1.5 µ g/day .
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Short-term Exposure: Higher limits apply (e.g., 120 µ g/day for <1 month).
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Remediation Strategies
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Distillation: The high boiling point (>100°C at vacuum) allows separation from volatile solvents, but it may co-distill with high-boiling reagents.
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Base Hydrolysis: Treatment with aqueous NaOH can hydrolyze the alkyl chlorides to alcohols, increasing water solubility and allowing washout. Caution: This may generate epoxides.
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Source Control: Use high-purity Epichlorohydrin with low levels of DCP impurities.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane. Retrieved from [Link]
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European Chemicals Agency (ECHA). Substance Information: 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane. CAS 59440-90-3.[1][2][3][][5][6] Retrieved from [Link]
- International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]-propane, CAS 59440-90-3, , , 1x10mg - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 3. chlorinated suppliers USA [americanchemicalsuppliers.com]
- 5. pdqscientific.com [pdqscientific.com]
- 6. 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | 59440-90-3 [chemicalbook.com]
